molecular formula C22H13ClN6O B15112639 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol

Cat. No.: B15112639
M. Wt: 412.8 g/mol
InChI Key: ABHJZVBOAUKUAN-UHFFFAOYSA-N
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Description

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol is a complex organic compound that features a unique structure combining a naphthalene ring with a pyrazolo-triazolo-pyrimidine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the construction of the pyrazolo-triazolo-pyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H13ClN6O

Molecular Weight

412.8 g/mol

IUPAC Name

3-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol

InChI

InChI=1S/C22H13ClN6O/c23-15-6-3-7-16(10-15)29-21-18(11-25-29)22-26-20(27-28(22)12-24-21)17-8-13-4-1-2-5-14(13)9-19(17)30/h1-12,30H

InChI Key

ABHJZVBOAUKUAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC(=CC=C6)Cl)O

Origin of Product

United States

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